Isoorientin 7-glucoside

描述

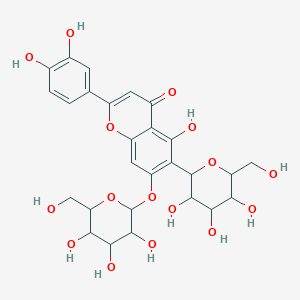

Isoorientin 7-glucoside is a flavonoid compound, specifically a C-glycosylflavone. It is a derivative of isoorientin, where the hydroxyl group at position 7 is replaced by a glucosyl residue . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: Isoorientin 7-glucoside can be synthesized from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. The optimal activity of the enzyme glycosyltransferase was observed at pH 7.5 and 50°C. The enzyme was stable over a pH range of 6.5–9.0 .

Industrial Production Methods: An environmentally safe and efficient method for the production of this compound involves the coupled catalysis of glycosyltransferase and sucrose synthase. By optimizing the reaction conditions, the titer of isoorientin reached 3820 mg/L with a corresponding molar conversion of 94.7% .

化学反应分析

Types of Reactions: Isoorientin 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic substitution where the glucosyl group can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

科学研究应用

Anticancer Properties

Isoorientin 7-glucoside exhibits significant anticancer effects, particularly against pancreatic cancer. Research has shown that it inhibits cell proliferation and induces apoptosis in pancreatic cancer cells by modulating key signaling pathways.

- Mechanism of Action : this compound activates the AMP-activated protein kinase (AMPK) pathway, which is crucial for cellular energy homeostasis. This activation leads to decreased expression of vascular endothelial growth factor (VEGF), matrix metalloproteinases (MMPs), and markers associated with epithelial-mesenchymal transition (EMT), all of which are linked to tumor malignancy and metastasis .

- Research Findings : In vitro studies demonstrated that treatment with this compound at concentrations ranging from 20 to 160 μM resulted in a significant reduction in cell viability and migration in pancreatic cancer cell lines, such as PANC-1 and PATU-8988 .

Metabolic Regulation

This compound has been studied for its potential role in metabolic health, particularly in adipocyte function.

- Effects on Adipocytes : In experiments involving differentiated 3T3-L1 adipocytes, this compound was shown to enhance mitochondrial respiration and ATP production while blocking lipid accumulation. Concentrations between 1 and 10 μM were particularly effective .

- Significance : The compound's ability to stimulate glucose uptake and improve mitochondrial function suggests its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .

Antioxidant Activity

The antioxidant properties of this compound contribute to its health benefits by combating oxidative stress.

- Biological Impact : As a flavonoid, this compound exhibits strong free radical scavenging activity, which can protect cells from oxidative damage. This property is crucial for preventing chronic diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders .

Hepatoprotective Effects

Recent studies indicate that this compound may also possess hepatoprotective properties.

- Research Insights : It has been reported that flavonoid glycosides like isoorientin can mitigate liver damage caused by toxic substances. This effect is attributed to their ability to enhance antioxidant defenses and reduce inflammation in liver tissues .

Summary of Applications

The following table summarizes the key applications of this compound:

作用机制

Isoorientin 7-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Neuroprotective Effects: this compound inhibits tau phosphorylation and amyloid neurotoxicity through the inhibition of glycogen synthase kinase 3 beta (GSK3β).

相似化合物的比较

Isoorientin 7-glucoside is unique due to its specific glycosylation pattern. Similar compounds include:

Isoorientin: The parent compound without the glucosyl group at position 7.

Isovitexin: Another C-glycosylflavone with a different glycosylation pattern.

Neoisomangiferin: A xanthone glycoside with similar biological activities

These compounds share similar biological activities but differ in their glycosylation patterns and specific molecular targets.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Isoorientin 7-glucoside in plant extracts?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection (λ = 340–350 nm) is widely used for quantification due to its specificity for flavonoid glucosides . For enhanced accuracy, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode is recommended, especially when distinguishing this compound from structurally similar compounds like luteolin derivatives. Calibration curves using certified reference standards (e.g., phyproof®) are essential for validation .

Q. How can researchers optimize extraction protocols for this compound to maximize yield without degradation?

- Methodological Answer : Use a factorial design approach to test variables such as solvent polarity (e.g., ethanol:water ratios), extraction time, and temperature. Ultrasonic-assisted extraction (UAE) at 40–60°C with 50–70% ethanol has shown efficacy for flavonoid glucosides. Validate stability by monitoring degradation markers (e.g., aglycone formation) via HPLC at each optimization step .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming glycosylation patterns and stereochemistry. Compare data with published spectra of analogous compounds (e.g., apigenin 7-O-glucoside) . High-Resolution Mass Spectrometry (HRMS) further confirms molecular formula (C21H20O11) and fragmentation pathways .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across in vitro studies?

- Methodological Answer : Discrepancies often arise from variations in cell culture conditions (e.g., oxygen levels, serum concentration). Standardize assays using validated cell lines (e.g., HepG2 for hepatoprotective studies) and include positive controls (e.g., silymarin). Replicate experiments across independent labs and perform meta-analyses to identify confounding variables .

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other flavonoids?

- Methodological Answer : Employ combinatorial in vitro models (e.g., checkerboard assays) to assess additive or antagonistic interactions. For antioxidant synergy, use the Oxygen Radical Absorbance Capacity (ORAC) assay paired with isobolographic analysis. Theoretical frameworks, such as the Combination Index (CI) method, provide quantitative synergy evaluation .

Q. How can researchers validate the metabolic stability of this compound in human hepatic systems?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to simulate Phase I/II metabolism. Track metabolites via LC-MS/MS and compare with in silico predictions (e.g., SwissADME). Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify specific enzymatic pathways involved in degradation .

Q. What strategies address reproducibility challenges in isolating this compound from complex matrices?

- Methodological Answer : Combine solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) to improve purity. Validate protocols using inter-laboratory studies and report detailed parameters (e.g., column temperature, gradient elution profiles) in supplementary materials. Cross-reference with public databases (e.g., PubChem) for spectral validation .

Q. Data Analysis and Reporting

Q. How should researchers handle conflicting NMR data for this compound’s anomeric proton signals?

- Methodological Answer : Anomeric proton shifts (δ 4.8–5.2 ppm) can vary due to solvent polarity or glycosidic bond conformation. Re-run NMR in deuterated methanol (CD3OD) and dimethyl sulfoxide (DMSO-d6) to assess solvent effects. Compare with computational chemistry models (e.g., Density Functional Theory) to confirm signal assignments .

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Account for heteroscedasticity via weighted least squares and validate assumptions with residual plots. For multi-concentration experiments, apply ANOVA with post-hoc Tukey tests to compare means .

Q. Theoretical and Mechanistic Frameworks

Q. How can molecular docking studies improve understanding of this compound’s interaction with cellular targets?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) against validated targets (e.g., NF-κB, COX-2). Validate predictions with mutagenesis assays or surface plasmon resonance (SPR) to measure binding affinity. Cross-reference results with crystallographic data from the Protein Data Bank (PDB) .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYVRDRDIXQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35450-86-3 | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 242 °C | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。